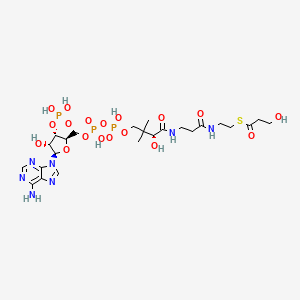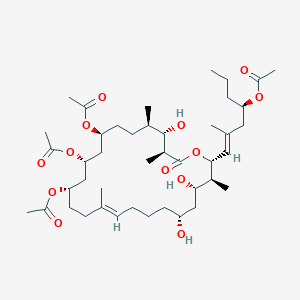
dolabelide C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dolabelide C is a natural product found in Dolabella auricularia with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Building Block Formation
Dolabelide C, a cytotoxic marine macrolide, has garnered significant attention in the scientific community for its intricate structure and potential therapeutic properties. The first synthesis of dolabelide C was achieved using a phosphate tether-mediated approach, focusing on constructing major 1,3-anti-diol subunits through selective cleavage pathways, regioselective olefin reduction, and cross-metathesis. This phosphate-mediated process allowed for the production of copious amounts of major subunits, facilitating a detailed macrocyclization study to form the 24-membered macrolactone structure of dolabelide C (Hanson et al., 2011). Additionally, the construction of the C15-C30 subunit of dolabelide utilized a temporary phosphate tether, taking advantage of the orthogonal protecting- and leaving-group properties innate to phosphate esters. This process relied on selective terminal oxidation or a CM/selective hydrogenation sequence, depending on the route used, and required a highly regio- and diastereoselective cuprate addition to set the stereochemistry at C22 (Whitehead et al., 2008).
Stereocontrolled Synthesis
The stereocontrolled synthesis of different fragments of dolabelide has been a focal point in understanding its complex structure. The C(1)-C(13) segment of dolabelide B was efficiently constructed using BITIP catalyzed asymmetric methallylation, which established the C(7) stereocenter, and subsequent steps for the stereoselective installation of the C(9) and C(11) centers (Keck & Mclaws, 2005). Moreover, the synthesis of the C(15)-C(30) fragment of dolabelides A and B involved asymmetric silane alcoholysis and tandem silylformylation-crotylsilylation reactions to establish the 1,5-syn-diol of C(23)-C(27), demonstrating the flexibility and efficiency of this methodology (Schmidt et al., 2003).
Challenges and Optimization in Synthesis
The synthesis of dolabelide C also presented challenges, particularly in the cross-metathesis (CM) reaction for the formation of the C24-C25 trisubstituted olefin. A study revealed a significant difference in reactivity between the E and Z enone isomers in this reaction, highlighting the critical selection of the Z isomer of the starting enone for successful CM (Braun et al., 2011).
Eigenschaften
Produktname |
dolabelide C |
|---|---|
Molekularformel |
C43H72O13 |
Molekulargewicht |
797 g/mol |
IUPAC-Name |
[(3S,4S,5R,8S,10R,12S,15E,20R,22S,23S,24R)-10,12-diacetyloxy-24-[(E,4R)-4-acetyloxy-2-methylhept-1-enyl]-4,20,22-trihydroxy-3,5,15,23-tetramethyl-2-oxo-1-oxacyclotetracos-15-en-8-yl] acetate |
InChI |
InChI=1S/C43H72O13/c1-11-14-36(52-31(7)44)21-27(3)22-41-29(5)40(49)23-35(48)16-13-12-15-26(2)17-19-37(53-32(8)45)24-39(55-34(10)47)25-38(54-33(9)46)20-18-28(4)42(50)30(6)43(51)56-41/h15,22,28-30,35-42,48-50H,11-14,16-21,23-25H2,1-10H3/b26-15+,27-22+/t28-,29+,30+,35-,36-,37+,38+,39+,40+,41-,42+/m1/s1 |
InChI-Schlüssel |
YSRKJBBLDLGINZ-YRKRXSSCSA-N |
Isomerische SMILES |
CCC[C@H](C/C(=C/[C@@H]1[C@H]([C@H](C[C@@H](CCC/C=C(/CC[C@@H](C[C@@H](C[C@H](CC[C@H]([C@@H]([C@@H](C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)\C)O)O)C)/C)OC(=O)C |
Kanonische SMILES |
CCCC(CC(=CC1C(C(CC(CCCC=C(CCC(CC(CC(CCC(C(C(C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C)C)OC(=O)C |
Synonyme |
dolabelide C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



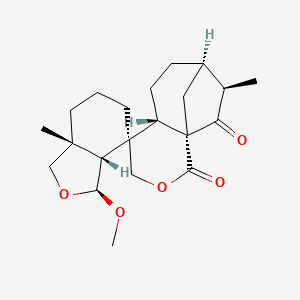
![N-[amino(imino)methyl]-2-(2,5-diphenyl-1H-pyrrol-1-yl)acetamide](/img/structure/B1246981.png)
![Methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1246982.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate](/img/structure/B1246983.png)


![(2S,3S,4R,9E)-1,3,4-trihydroxyl-2-[(2'R)-2'-hydroxytetracosanoylamino]-9-octadecene](/img/structure/B1246991.png)

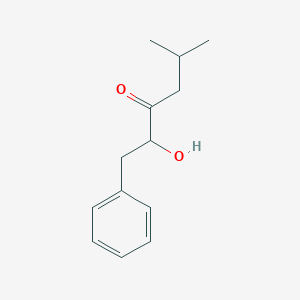
![(1S,5S,7S,9S,10S,11S,15S,17S,19S,20S)-10,20-dimethyl-5,15-bis[(1R,2R)-2-methylcyclopropyl]-9,19-bis[[(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-yl]oxy]-4,14,21,22-tetraoxatricyclo[15.3.1.17,11]docosane-3,13-dione](/img/structure/B1246996.png)

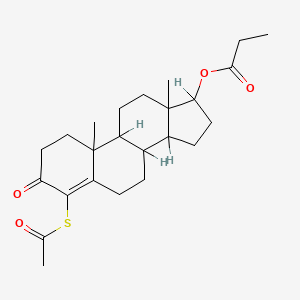
![N-[5-[2-(5-chloro-2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]hexanamide](/img/structure/B1247000.png)
